In-Depth Technical Guide: Chemical Properties and Biological Context of TD1092 Intermediate-1
In-Depth Technical Guide: Chemical Properties and Biological Context of TD1092 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of TD1092 intermediate-1, a key precursor in the synthesis of the pan-Inhibitor of Apoptosis (IAP) degrader, TD1092. This document details the available physicochemical data, provides a context for its role in the synthesis of a potent anti-cancer agent, and outlines the biological pathways affected by the final compound.
Chemical Properties of TD1092 Intermediate-1
TD1092 intermediate-1, identified by the CAS number 1584239-82-6, is a crucial building block in the multi-step synthesis of the PROTAC (Proteolysis Targeting Chimera) molecule TD1092.[1] As a stable solid, this intermediate possesses the core structural elements that are further elaborated to yield the final, biologically active compound.
A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1584239-82-6 | [1] |
| Molecular Formula | C₃₅H₄₈N₄O₆ | ChemBK |
| Molecular Weight | 620.78 g/mol | ChemBK |
| IUPAC Name | Carbamic acid, N-[(1S)-2-[[(1S)-1-[[(3S)-3,4-dihydro-7-hydroxy-3-[[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-2(1H)-isoquinolinyl]carbonyl]-2,2-dimethylpropyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester | ChemBK |
| Physical State | Solid | |
| Boiling Point | 852.2 ± 65.0 °C (Predicted) |
Role in the Synthesis of TD1092
TD1092 intermediate-1 is a precursor to TD1092 (MedChemExpress catalog number HY-151966), a potent pan-IAP degrader.[1] The synthesis of PROTACs like TD1092 is a complex process that involves the strategic linking of a ligand that binds to the target protein (in this case, an IAP) and a ligand for an E3 ubiquitin ligase. This bifunctional nature allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The general workflow for the synthesis and validation of a PROTAC such as TD1092 is outlined in the diagram below.
Caption: General workflow for the synthesis and biological validation of TD1092.
Experimental Protocols
Note: Specific, detailed synthesis protocols for TD1092 intermediate-1 and the final TD1092 compound are proprietary and not publicly available. The following are generalized experimental methodologies commonly employed in the synthesis and evaluation of PROTAC molecules.
1. General Synthesis of a PROTAC Molecule:
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Step 1: Synthesis of Precursors: Synthesize the target protein ligand (derived from a known inhibitor), the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or ligands for VHL), and the linker with appropriate functional groups for conjugation. TD1092 intermediate-1 represents a key precursor in this stage.
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Step 2: Linker Conjugation: Couple the target protein ligand and the E3 ligase ligand to the bifunctional linker. This is typically achieved through standard amide bond formation, click chemistry, or other efficient coupling reactions.
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Step 3: Purification and Characterization: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
2. Western Blot for Protein Degradation:
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Cell Culture and Treatment: Plate cancer cell lines (e.g., breast cancer cell line MCF-7) and treat with varying concentrations of TD1092 for different time points.
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH).
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Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
3. Caspase Activity Assay:
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Cell Treatment: Seed cells in a 96-well plate and treat with TD1092.
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Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
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Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
Biological Activity of the Final Compound, TD1092
TD1092 is a pan-inhibitor of apoptosis (IAP) degrader. It functions by inducing the proteasomal degradation of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked IAP (XIAP). The degradation of these anti-apoptotic proteins leads to the activation of caspases (specifically caspase-3 and -7), ultimately resulting in apoptotic cell death in cancer cells.
Furthermore, TD1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway. It achieves this by reducing the phosphorylation of key signaling molecules such as IKK, IκBα, p65, and p38.
The signaling pathway affected by TD1092 is illustrated below.
Caption: Mechanism of action of TD1092 in promoting apoptosis and inhibiting NF-κB signaling.
Conclusion
TD1092 intermediate-1 is a vital component in the synthesis of the novel PROTAC degrader, TD1092. While detailed information on the intermediate itself is limited in the public domain, its role as a precursor to a potent anti-cancer agent with a well-defined mechanism of action highlights its significance in the field of targeted protein degradation. Further research into the optimization of its synthesis and the biological activities of its derivatives could lead to the development of new and improved cancer therapeutics.
